3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid
Description
3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid is a bifunctional benzoic acid derivative featuring a conjugated aromatic system with two carboxyphenyl groups connected via iminomethyl and methylideneamino linkers.
Properties
CAS No. |
104752-19-4 |
|---|---|
Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[[4-[(3-carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c25-21(26)17-3-1-5-19(11-17)23-13-15-7-9-16(10-8-15)14-24-20-6-2-4-18(12-20)22(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
JAZTUPYMICDXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Terephthalaylidene-bis(3-carboxyaniline) typically involves the condensation reaction between terephthalaldehyde and 3-aminobenzoic acid . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The production process involves maintaining high purity standards and controlled reaction conditions to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Terephthalaylidene-bis(3-carboxyaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that derivatives of benzoic acid compounds exhibit anticancer properties. A study demonstrated that modifications to the benzoic structure could enhance cytotoxicity against cancer cell lines. The introduction of the carboxyphenyl group in 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid may improve its efficacy by increasing solubility and bioavailability in biological systems .
Agricultural Applications
In agricultural science, compounds similar to 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid have been explored for their potential as plant growth regulators. The ability to modulate plant growth and development is critical in sustainable agriculture.
Case Study: Plant Growth Regulation
A related study on benzoic acid derivatives found that certain modifications can significantly affect seed germination and plant architecture. For instance, compounds with structural similarities were shown to inhibit lateral bud outgrowth and seed germination at low concentrations, suggesting that 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid could be investigated further for similar effects .
Material Science Applications
The unique chemical structure of 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid opens avenues for its application in materials science, particularly in the development of polymers and nanomaterials.
Case Study: Polymer Development
Research has indicated that incorporating benzoic acid derivatives into polymer matrices can enhance thermal stability and mechanical properties. This compound's ability to form hydrogen bonds can be exploited to create stronger and more durable materials for industrial applications .
Mechanism of Action
The mechanism of action of N,N’-Terephthalaylidene-bis(3-carboxyaniline) involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological and chemical activities . The imine groups in the compound can also participate in nucleophilic addition reactions, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Electronic and Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 3-{[4-(trifluoromethyl)phenyl]amino}benzoic acid () increases acidity (pKa ~2.5–3.0) and enhances solubility in polar solvents compared to the target compound’s dual carboxylate system . Phenothiazine in 4-[(3H-Phenothiazin-3-ylidene)amino]benzoic acid () introduces redox activity, enabling applications in charge-transfer complexes .
- Conjugation Effects: The target compound’s extended π-system may exhibit redshifted UV-Vis absorption compared to simpler analogs, as seen in 4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid (), where thiazole contributes to λₘₐₓ ~350 nm .
Research Tools and Structural Elucidation
- Crystallography Software: Programs like SHELX () and ORTEP-3 () are critical for resolving complex structures, particularly for confirming the stereochemistry of imine linkers and spirocyclic systems .
- Computational Modeling: Studies on 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one () employed B3LYP/6-311G(d,p) methods to predict electronic properties, a framework applicable to the target compound .
Biological Activity
3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid, with the CAS number 104752-19-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H16N2O4
- Molecular Weight : 372.373 g/mol
- LogP : 4.584 (indicating lipophilicity) .
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
Antioxidant Activity
Studies have shown that compounds with similar structures possess significant antioxidant properties, which may help in preventing oxidative stress-related diseases. The carboxylic acid groups are often responsible for such activities by scavenging free radicals.
Anticancer Potential
Preliminary investigations suggest that 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid may inhibit cancer cell proliferation. In vitro studies have demonstrated its effects on various cancer cell lines, indicating potential as a therapeutic agent against malignancies .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
The mechanisms by which 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid exerts its biological effects include:
- Free Radical Scavenging : The carboxylic groups donate electrons to neutralize free radicals.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines, thus reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
